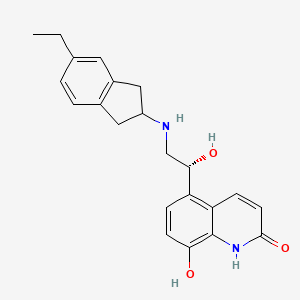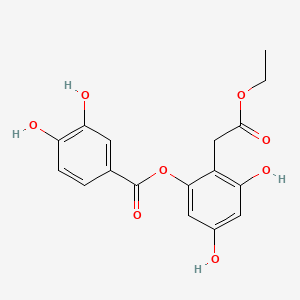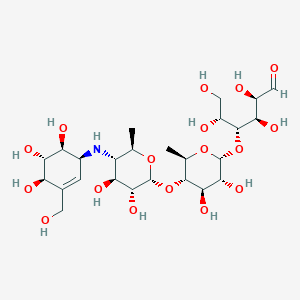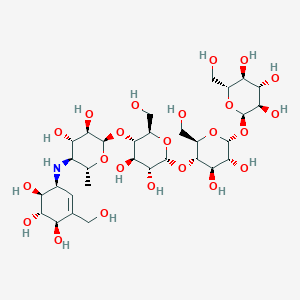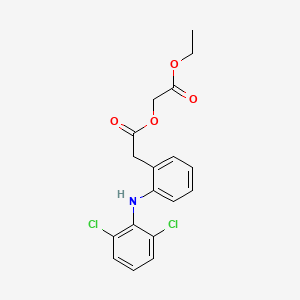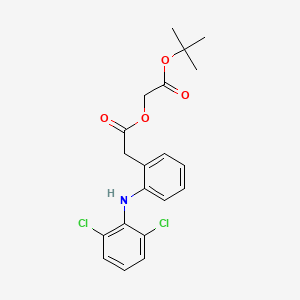![molecular formula C20H21NO B602197 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol CAS No. 30235-48-4](/img/structure/B602197.png)
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol is a chemical compound with the molecular formula C20H23NO It is known for its complex structure, which includes a dibenzo[a,d]cycloheptene core with a dimethylamino propylidene side chain
Wissenschaftliche Forschungsanwendungen
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol typically involves the reaction of dibenzo[a,d]cyclohepten-3-one with dimethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Wirkmechanismus
The mechanism of action of 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobenzaprine: A structurally related compound used as a muscle relaxant.
Amitriptyline: Another similar compound with antidepressant properties.
Uniqueness
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol is unique due to its specific structural features and the presence of the dimethylamino propylidene side chain
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-' can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Benzene", "Acetic anhydride", "Sodium acetate", "Bromobenzene", "Aluminum chloride", "2,2-Dimethoxypropane", "3-(Dimethylamino)propylamine", "Sodium hydroxide", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of benzene using bromobenzene and aluminum chloride as a catalyst to form 1-bromobenzene", "Step 2: Friedel-Crafts acylation of 1-bromobenzene using acetic anhydride and sodium acetate as a catalyst to form acetophenone", "Step 3: Reduction of acetophenone to 1-phenylethanol using 2,2-dimethoxypropane and sodium borohydride as a reducing agent", "Step 4: Oxidation of 1-phenylethanol to 5H-Dibenzo[a,d]cyclohepten-3-ol using sodium hydroxide and chloroform as a solvent", "Step 5: Formation of 5-[3-(dimethylamino)propylidene]- by reacting 3-(dimethylamino)propylamine with 5H-Dibenzo[a,d]cyclohepten-3-ol in the presence of hydrochloric acid and sodium bicarbonate as a base" ] } | |
CAS-Nummer |
30235-48-4 |
Molekularformel |
C20H21NO |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8- |
InChI-Schlüssel |
UHLPYBQGKLHIFK-UWVJOHFNSA-N |
Isomerische SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Aussehen |
Light Yellow Solid |
melting_point |
75-77°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


